Cranad-28

Description

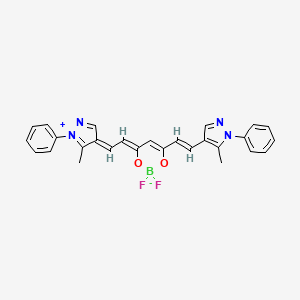

Structure

2D Structure

Properties

IUPAC Name |

4-[(E)-2-[(6Z)-2,2-difluoro-6-[(2E)-2-(5-methyl-1-phenylpyrazol-1-ium-4-ylidene)ethylidene]-1,3-dioxa-2-boranuidacyclohex-4-en-4-yl]ethenyl]-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23BF2N4O2/c1-20-22(18-31-33(20)24-9-5-3-6-10-24)13-15-26-17-27(36-28(29,30)35-26)16-14-23-19-32-34(21(23)2)25-11-7-4-8-12-25/h3-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDFFGVTUEQJYQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(OC(=CC(=CC=C2C=N[N+](=C2C)C3=CC=CC=C3)O1)C=CC4=C(N(N=C4)C5=CC=CC=C5)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-]1(OC(=C/C(=C/C=C/2\C=N[N+](=C2C)C3=CC=CC=C3)/O1)/C=C/C4=C(N(N=C4)C5=CC=CC=C5)C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23BF2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cranad-28: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Applications of a Novel Curcumin-Based Fluorescent Probe for Amyloid-Beta Imaging.

Introduction

Cranad-28 is a fluorescent small molecule probe derived from a curcumin scaffold, engineered for the sensitive detection of amyloid-beta (Aβ) plaques, a pathological hallmark of Alzheimer's disease.[1] Its unique chemical structure confers advantageous properties, including the ability to penetrate the blood-brain barrier and bright fluorescence, making it a valuable tool for both in vitro and in vivo studies.[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical structure, quantitative data on its performance, detailed experimental protocols, and a visualization of its mechanism of action.

Chemical Structure and Properties

This compound is a bifunctional curcumin analogue.[2] Its design incorporates a pyrazole ring, which is hypothesized to contribute to its high quantum yield by reducing tautomerization. The structure also includes a difluoroboron moiety, a common feature in fluorescent dyes.

Molecular Formula: C₂₇H₂₃BF₂N₄O₂

The core structure of this compound is based on curcumin, with modifications designed to enhance its fluorescence and binding affinity for Aβ. The pyrazole replacement in the curcumin scaffold is a key feature of its design.

Quantitative Data

The performance of this compound has been characterized by several key quantitative metrics, which are summarized in the tables below.

Table 1: Fluorescence Properties

| Property | Value | Conditions |

| Excitation Peak | 498 nm | In PBS solution |

| Emission Peak | 578 nm | In PBS solution |

| Quantum Yield | > 0.32 | In PBS |

Table 2: Binding Affinity (Kd) for Amyloid-Beta Species

| Aβ Species | Kd (nM) |

| Aβ40 monomers | 68.8 |

| Aβ40 aggregates | 52.4 |

| Aβ42 monomers | 159.7 |

| Aβ42 dimers | 162.9 |

| Aβ42 oligomers | 85.7 |

Table 3: Imaging Performance

| Metric | Value | Comparison |

| Signal-to-Noise Ratio (SNR) | 5.54 | Thioflavin S SNR = 4.27 (p < 0.001) |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Histological Staining of Amyloid-Beta Plaques in Brain Tissue

This protocol describes the use of this compound for staining Aβ plaques in brain sections from APP/PS1 transgenic mice.

Materials:

-

APP/PS1 transgenic mouse brain tissue sections

-

This compound solution (concentration to be optimized, e.g., 20 µM)

-

Phosphate-buffered saline (PBS)

-

3D6 antibody (for comparison)

-

Thioflavin S (for comparison)

-

Fluorescence microscope with appropriate filters (e.g., blue excitation filter)

Procedure:

-

Prepare brain tissue sections from APP/PS1 transgenic mice.

-

Incubate the sections in the this compound staining solution.

-

For comparison, stain adjacent sections with Thioflavin S or 3D6 antibody according to standard protocols.

-

Wash the stained sections with PBS to remove unbound probe.

-

Mount the sections on microscope slides.

-

Image the stained plaques using a fluorescence microscope with a blue excitation filter.

In Vivo Two-Photon Imaging of Amyloid-Beta Plaques

This protocol outlines the procedure for in vivo imaging of Aβ plaques and cerebral amyloid angiopathy (CAA) in live mice.

Materials:

-

APP/PS1 transgenic mice (e.g., 9-month-old)

-

This compound solution for intravenous injection

-

Texas-red dextran (for vessel visualization)

-

Two-photon microscope

-

Surgical setup for thinned-skull window preparation

Procedure:

-

Prepare a thinned-skull cranial window in the anesthetized mouse to provide optical access to the brain.

-

Intravenously inject Texas-red dextran to visualize blood vessels.

-

Intravenously inject the this compound solution. The probe is known to cross the blood-brain barrier, reaching peak concentration at approximately 5 minutes post-injection.

-

Acquire images of the brain through the cranial window using a two-photon microscope. Aβ plaques and CAAs labeled with this compound will fluoresce.

Mechanism of Action and Experimental Workflow

This compound's utility stems from its ability to bind to various forms of Aβ and its potential to inhibit Aβ aggregation. The following diagrams illustrate these processes.

The pyrazole ring in this compound is thought to play a role in inhibiting copper-induced Aβ crosslinking by chelating copper ions. This proposed mechanism is depicted below.

Conclusion

This compound represents a significant advancement in the development of fluorescent probes for Alzheimer's disease research. Its superior brightness, ability to cross the blood-brain barrier, and quantifiable binding to various Aβ species make it a versatile and powerful tool. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its adoption and application by researchers and drug development professionals in the ongoing effort to understand and combat Alzheimer's disease.

References

Unveiling the Amyloid-Beta Binding Mechanism of Cranad-28: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cranad-28, a bifunctional curcumin analogue, has emerged as a significant tool in Alzheimer's disease research. Its utility extends from a fluorescent probe for the in vivo imaging of amyloid-beta (Aβ) plaques to an inhibitor of Aβ aggregation. This technical guide provides an in-depth exploration of the mechanism of action behind this compound's binding to various Aβ species. It consolidates quantitative binding data, details key experimental methodologies, and visualizes the associated pathways and workflows, offering a comprehensive resource for researchers in the field.

Introduction

The aggregation of amyloid-beta peptides is a central event in the pathology of Alzheimer's disease. Understanding the molecular interactions between small molecules and Aβ is crucial for the development of diagnostic and therapeutic agents. This compound, a derivative of curcumin, has demonstrated a strong affinity for different forms of Aβ, including monomers, oligomers, and fibrillar aggregates. This document delineates the core aspects of its binding mechanism, supported by experimental evidence.

Mechanism of Action: Amyloid-Beta Binding

This compound interacts with various forms of amyloid-beta, a characteristic that makes it a versatile research tool. Unlike some imaging agents that only bind to fibrillar Aβ, this compound can also interact with soluble Aβ species, which are considered to be highly neurotoxic. The fluorescence of this compound is quenched upon binding to Aβ, a phenomenon that can be leveraged for quantitative binding studies.

Furthermore, this compound has been shown to inhibit the cross-linking of Aβ induced by copper ions. The proposed mechanism involves the pyrazole moiety of this compound coordinating with copper, thereby competing with the histidine residues (H13 and H14) of Aβ for copper binding and attenuating copper-induced aggregation.

Quantitative Data Summary

The binding affinity of this compound for various amyloid-beta species has been quantified through fluorescence quenching assays. The dissociation constants (Kd) are summarized in the table below.

| Amyloid-Beta Species | Dissociation Constant (Kd) (nM) |

| Aβ40 Monomers | 68.8 |

| Aβ40 Aggregates | 52.4 |

| Aβ42 Monomers | 159.7 |

| Aβ42 Dimers | 162.9 |

| Aβ42 Oligomers | 85.7 |

Key Experimental Protocols

In Vitro Amyloid-Beta Binding Affinity Assay

This protocol outlines the determination of this compound's binding affinity to different Aβ species using fluorescence spectroscopy.

Methodology:

-

Preparation of Aβ Species: Synthetically prepared Aβ peptides (monomers, dimers, oligomers, and aggregates) are diluted to the desired concentrations in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Fluorescence Quenching Measurement:

-

A fixed concentration of this compound is incubated with varying concentrations of the Aβ species.

-

The fluorescence intensity of this compound is measured using a fluorometer with excitation and emission wavelengths of approximately 498 nm and 578 nm, respectively.

-

A decrease in fluorescence intensity is observed as the concentration of Aβ increases, indicating binding.

-

-

Data Analysis: The dissociation constant (Kd) is calculated by fitting the fluorescence quenching data to a suitable binding isotherm model.

In Vivo Two-Photon Microscopy Imaging of Amyloid Plaques

This protocol describes the use of this compound for the in vivo visualization of Aβ plaques in transgenic mouse models of Alzheimer's disease.

Methodology:

-

Animal Model: APP/PS1 or 5xFAD transgenic mice, which develop amyloid plaques, are used.

-

Surgical Preparation: A thinned-skull cranial window is surgically prepared over the region of interest in the mouse brain to allow for optical access.

-

This compound Administration: this compound is administered intravenously (i.v.) or intraperitoneally (i.p.).

-

Two-Photon Imaging:

-

Imaging is performed using a two-photon microscope.

-

The brain is imaged through the thinned-skull window.

-

This compound labeled plaques and cerebral amyloid angiopathy (CAA) are visualized. Blood vessels can be co-labeled with a fluorescent dextran.

-

-

Image Analysis: The distribution, size, and number of amyloid plaques are analyzed using appropriate image analysis software.

Histological Staining of Amyloid Plaques

This protocol details the ex vivo staining of Aβ plaques in brain tissue sections with this compound.

Methodology:

-

Tissue Preparation: Brains from transgenic mice are sectioned and mounted on microscope slides.

-

Staining:

-

The brain sections are incubated with a solution of this compound.

-

For comparison and validation, adjacent sections can be stained with standard amyloid dyes like Thioflavin S or with anti-Aβ antibodies (e.g., 6E10).

-

-

Microscopy: The stained sections are imaged using a fluorescence microscope.

-

Analysis: The brightness, size, and number of stained plaques are quantified and compared across different staining methods.

Visualizations

Signaling and Binding Pathways

Caption: this compound interaction with the amyloid-beta cascade and copper ions.

Experimental Workflows

Caption: Experimental workflows for studying this compound and amyloid-beta interaction.

Conclusion

This compound is a potent curcumin analogue with a well-characterized mechanism for binding to amyloid-beta. Its ability to interact with multiple Aβ species and inhibit copper-induced aggregation makes it a valuable asset for both diagnostic imaging and therapeutic research in Alzheimer's disease. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their studies and to further explore its potential in combating this neurodegenerative disorder.

Unveiling the Spectroscopic Signature of Cranad-28: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cranad-28, a curcumin-derived fluorescent probe, has emerged as a significant tool in the field of neurodegenerative disease research, particularly for the detection and imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the core spectral properties of this compound, offering insights into its fluorescence characteristics, experimental methodologies for its characterization, and its interaction with Aβ species.

Core Spectral Properties of this compound

The fluorescence of this compound is characterized by its brightness and sensitivity to its environment. Key quantitative spectral parameters are summarized in the table below.

| Property | Value | Solvent/Conditions | Reference |

| Excitation Maximum (λex) | 498 nm | Phosphate-Buffered Saline (PBS) | [1] |

| Emission Maximum (λem) | 578 nm | Phosphate-Buffered Saline (PBS) | [1] |

| Quantum Yield (Φ) | > 0.32 | Phosphate-Buffered Saline (PBS) | [1] |

| > 1.0 | Ethanol | N/A | |

| Fluorescence Lifetime (τ) | Not explicitly reported in the reviewed literature. Related compounds like CRANAD-2 exhibit a change in fluorescence lifetime upon binding to Aβ aggregates. | - | |

| Molar Extinction Coefficient (ε) | Not explicitly reported in the reviewed literature. | - |

Note: The quantum yield of this compound in ethanol was determined using Rhodamine B as a reference standard.

Interaction with Amyloid-Beta Species

A crucial characteristic of this compound is its ability to bind to various forms of Aβ peptides, including monomers, oligomers, and fibrils. This interaction leads to a notable change in its fluorescence properties. Upon binding to Aβ, the fluorescence intensity of this compound decreases. The binding affinities (Kd) for different Aβ species are presented below.

| Aβ Species | Binding Affinity (Kd) |

| Aβ40 monomers | 68.8 nM |

| Aβ40 aggregates | 52.4 nM |

| Aβ42 monomers | 159.7 nM |

| Aβ42 dimers | 162.9 nM |

| Aβ42 oligomers | 85.7 nM |

Furthermore, studies have shown that this compound provides distinct spectral signatures when interacting with the core and periphery of Aβ plaques, suggesting a differential binding to the various Aβ species within the plaques.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of the spectral properties of this compound. Below are generalized methodologies based on common practices for similar fluorescent probes.

Measurement of Excitation and Emission Spectra

-

Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO). Dilute the stock solution with the desired experimental solvent (e.g., PBS, ethanol) to a final concentration typically in the low micromolar or nanomolar range.

-

Spectrofluorometer Setup: Use a calibrated spectrofluorometer. Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm) to balance signal intensity and spectral resolution.

-

Excitation Spectrum Acquisition: Set the emission wavelength to the expected maximum (e.g., 578 nm in PBS) and scan a range of excitation wavelengths (e.g., 350-550 nm) to determine the wavelength of maximum excitation.

-

Emission Spectrum Acquisition: Set the excitation wavelength to the determined maximum (e.g., 498 nm in PBS) and scan a range of emission wavelengths (e.g., 520-700 nm) to determine the wavelength of maximum emission.

Determination of Fluorescence Quantum Yield

The relative quantum yield of this compound can be determined using a well-characterized fluorescent standard with a known quantum yield (e.g., Rhodamine B in ethanol, Φ = 0.65).

-

Prepare Solutions: Prepare a series of solutions of both the this compound sample and the reference standard in the same solvent with low absorbances (< 0.1) at the excitation wavelength.

-

Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions on a spectrofluorometer, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

-

Calculate Quantum Yield: The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts "sample" and "std" refer to the this compound sample and the standard, respectively.

Visualizations

Experimental Workflow for Fluorescence Characterization

Caption: Workflow for characterizing this compound's fluorescence.

Interaction of this compound with Amyloid-Beta Species

Caption: this compound binding to various Aβ species.

Solvatochromism

Conclusion

This compound is a potent fluorescent probe with well-defined excitation and emission characteristics in aqueous and alcoholic environments. Its high quantum yield and its ability to specifically bind to various Aβ species, leading to a decrease in fluorescence intensity, make it a valuable tool for Alzheimer's disease research. The provided experimental guidelines offer a starting point for the consistent and accurate characterization of its spectral properties. Future investigations should focus on determining its fluorescence lifetime and conducting a comprehensive analysis of its solvatochromic behavior to further enhance its utility as a sensitive reporter of its microenvironment.

References

Cranad-28: A Technical Guide to Blood-Brain Barrier Permeability in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of Cranad-28's ability to cross the blood-brain barrier (BBB) in mouse models, based on available scientific literature. This compound, a fluorescent curcumin analogue, has emerged as a promising tool for in vivo imaging of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2][3] Its utility in preclinical research hinges on its capacity to penetrate the central nervous system. This document outlines the experimental evidence for this compound's BBB permeability, details the methodologies used for its assessment, and presents the available data in a structured format.

Core Findings on Blood-Brain Barrier Permeability

This compound has been consistently shown to cross the blood-brain barrier in mouse models of Alzheimer's disease, enabling the in vivo visualization of Aβ plaques.[1][4] The primary evidence for its BBB penetration comes from two-photon microscopy studies that have successfully imaged Aβ plaques in living transgenic mice following intravenous administration of the compound. Furthermore, ex vivo histological analyses of brain tissue from these mice confirm the presence of this compound bound to Aβ plaques, substantiating its ability to enter the brain parenchyma.

While the literature confirms the BBB permeability of this compound, detailed quantitative pharmacokinetic data, such as brain-to-plasma concentration ratios and specific permeability coefficients, are not extensively reported. However, qualitative assessments indicate that the compound reaches a peak concentration in the brain relatively quickly after injection, followed by a gradual washout. The low toxicity profile of this compound, coupled with its BBB penetration, makes it a valuable tool for longitudinal studies of Aβ plaque dynamics in living animals.

Quantitative and Qualitative Data Summary

The following table summarizes the key findings related to this compound's properties and its performance in mouse models, including comparative data for a closely related compound, CRANAD-3, to provide a more quantitative context where direct data for this compound is limited.

| Parameter | This compound | CRANAD-3 (Related Compound) | Reference |

| Compound Type | Difluoroboron curcumin analogue | Curcumin analogue | |

| Fluorescence Properties | Excitation/Emission: 498/578 nm in PBS | Not specified in provided results | |

| BBB Penetration Confirmed | Yes, in APP/PS1 and wild-type mice | Yes, in APP/PS1 and wild-type mice | |

| In Vivo Imaging Modality | Two-photon microscopy | Near-infrared fluorescence (NIRF) imaging | |

| Brain Uptake Kinetics | Qualitative: Peak fluorescence observed around 10 minutes post-injection, followed by a slow washout. | Semi-quantitative: Peak signal reached around 10 minutes post-injection, with a slow washout. | |

| Signal in APP/PS1 vs. Wild-Type Brain | Not quantitatively reported | 2.29-fold higher signal in APP/PS1 mice at 5 min post-injection; 2.04-fold at 10 min; 1.98-fold at 30 min. | |

| Toxicity | Reported as low | Not specified in provided results |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for assessing the BBB permeability of this compound in mouse models, synthesized from the available literature.

In Vivo Two-Photon Microscopy for BBB Permeability Assessment

This protocol describes the procedure for real-time imaging of this compound in the brain of a living mouse to confirm BBB penetration and target engagement.

-

Animal Model:

-

APP/PS1 transgenic mice (e.g., 24 months old) are typically used to model Alzheimer's disease pathology.

-

Age-matched wild-type mice serve as negative controls.

-

-

Surgical Preparation:

-

Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgically create a thinned-skull cranial window over the region of interest (e.g., the somatosensory or visual cortex) to allow for optical access to the brain.

-

-

Compound Administration:

-

Administer this compound via intravenous (i.v.) injection. While specific dosing for this compound is not always detailed, a starting point can be inferred from related compounds (e.g., 0.5-2.0 mg/kg).

-

The compound is typically formulated in a vehicle solution such as a mixture of DMSO, a solubilizing agent like Kolliphor EL or Cremophor, and phosphate-buffered saline (PBS).

-

-

Two-Photon Imaging:

-

Position the mouse under a two-photon microscope.

-

Acquire baseline images of the brain vasculature and parenchyma before this compound injection.

-

Following injection, acquire time-lapse images at regular intervals (e.g., every 1-5 minutes for the first 30-60 minutes, then less frequently) to monitor the influx and distribution of this compound in the brain.

-

Simultaneously, a fluorescent vascular tracer (e.g., Texas Red-labeled dextran) can be co-injected to visualize blood vessels and confirm that the this compound signal is extravascular.

-

-

Data Analysis:

-

Analyze the time-lapse images to quantify the change in fluorescence intensity in the brain parenchyma over time, indicating the kinetics of BBB transport.

-

Co-localization analysis with Aβ plaques can be performed to confirm target binding.

-

Ex Vivo Histological Confirmation of Brain Uptake

This protocol is used to verify the presence of this compound in the brain tissue after in vivo administration, providing definitive evidence of BBB penetration.

-

In Vivo Dosing:

-

Administer this compound to APP/PS1 and wild-type mice via i.v. injection as described in the in vivo imaging protocol.

-

Allow a predetermined amount of time for the compound to distribute and bind to its target (e.g., 30-60 minutes).

-

-

Tissue Collection and Preparation:

-

Euthanize the mouse and perfuse transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Extract the brain and post-fix it in the same fixative.

-

Cryoprotect the brain in a sucrose solution.

-

Section the brain into thin slices (e.g., 20-40 µm) using a cryostat or vibratome.

-

-

Fluorescence Microscopy:

-

Mount the brain sections on microscope slides.

-

Image the sections using a fluorescence microscope equipped with appropriate filters for this compound's excitation and emission spectra.

-

The presence of fluorescent signals corresponding to Aβ plaques in the brain parenchyma of APP/PS1 mice confirms that this compound crossed the BBB.

-

-

Immunohistochemical Co-staining (Optional):

-

To further confirm the localization of this compound, sections can be co-stained with antibodies against Aβ (e.g., 6E10) or microglia markers (e.g., Iba-1).

-

This allows for the precise correlation of the this compound signal with pathological features of Alzheimer's disease.

-

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflows for assessing the BBB permeability of this compound.

Caption: Workflow for in vivo assessment of this compound BBB permeability.

Caption: Workflow for ex vivo confirmation of this compound brain uptake.

Signaling Pathways

The reviewed literature does not contain specific details regarding the signaling pathways or transport mechanisms (e.g., passive diffusion, active transport) involved in this compound's passage across the blood-brain barrier. As a small, lipophilic molecule, it is plausible that this compound crosses the BBB via passive diffusion, but further studies are required to elucidate the precise mechanism.

Conclusion

This compound is a valuable research tool with demonstrated ability to cross the blood-brain barrier in mouse models of Alzheimer's disease. While comprehensive quantitative pharmacokinetic data for its brain uptake is not yet widely available, the existing evidence from in vivo and ex vivo studies robustly supports its use for imaging Aβ plaques in the living brain. The protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of its BBB permeability characteristics. Future research should aim to quantify the brain-to-plasma concentration ratios and elucidate the specific transport mechanisms of this compound to further refine its application in preclinical drug development and Alzheimer's disease research.

References

- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]

- 4. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]

Navigating the Bio-Matrix: A Technical Guide to the Solubility and Stability of Cranad-28

For Researchers, Scientists, and Drug Development Professionals

Cranad-28, a fluorescent probe derived from a curcumin scaffold, has emerged as a valuable tool in Alzheimer's disease research for the visualization of amyloid-beta (Aβ) plaques.[1][2] Its utility in biological systems is fundamentally governed by its solubility and stability in relevant physiological environments. This technical guide provides a comprehensive overview of the known characteristics of this compound's behavior in biological buffers, offering insights into its practical application and experimental considerations.

Solubility Profile of this compound

Quantitative data on the solubility of this compound in various biological buffers remains limited in publicly available literature. However, based on experimental descriptions and the behavior of analogous curcumin-based compounds, a qualitative understanding can be established.

Anecdotal evidence from research studies suggests that, like many curcumin derivatives, this compound may exhibit limited solubility in purely aqueous solutions. To enhance its solubility for in vitro and in vivo applications, co-solvents such as dimethyl sulfoxide (DMSO) are frequently employed. For instance, a related compound, CRANAD-61, required the use of 20% DMSO in a PBS buffer (pH 7.4) to achieve sufficient solubility for experimental testing.[3]

Table 1: Summary of this compound and Analogue Solubility Characteristics

| Compound | Buffer System | Co-solvent | Observations | Reference |

| This compound | PBS (pH 7.4) | Not specified | Used for in vitro incubation with Aβ42.[4] | [4] |

| CRANAD-61 | PBS (pH 7.4) | 20% DMSO | Required for improved solubility. |

Stability of this compound in Biological Buffers

The stability of this compound is a critical factor for ensuring the reliability and reproducibility of experimental results. While comprehensive degradation kinetics have not been published, existing studies indicate a reasonable degree of stability under common experimental conditions.

One study investigating the inhibition of Aβ42 crosslinking involved the incubation of this compound in a Phosphate-Buffered Saline (PBS) solution for 24 hours, suggesting its stability over this timeframe. Furthermore, a related curcumin analogue, CRANAD-2, demonstrated approximately 70% recovery after a 2-hour incubation in human serum at 37°C, as determined by fluorescence and HPLC analysis. Another analogue, CRANAD-61, was reported to be "fairly stable" in PBS buffers across a pH range of 6.0 to 7.4, with no significant changes in fluorescence observed.

Table 2: Stability Data for this compound and Related Compounds

| Compound | Buffer/Medium | pH | Temperature (°C) | Duration | % Recovery/Observation | Analytical Method | Reference |

| This compound | PBS | 7.4 | Not specified | 24 hours | Implied stability for experimental duration. | Western Blotting | |

| CRANAD-2 | Human Serum | N/A | 37 | 2 hours | ~70% | Fluorescence & HPLC | |

| CRANAD-61 | PBS | 6.0-7.4 | Not specified | Not specified | "Fairly stable," no significant fluorescence changes. | Fluorescence Spectroscopy |

Experimental Protocols

Detailed, standardized protocols for assessing the solubility and stability of this compound are not explicitly available. However, based on methodologies employed for similar compounds, the following protocols can be proposed as a starting point for researchers.

Recommended Protocol for Solubility Assessment (Shake-Flask Method)

-

Buffer Preparation : Prepare a series of biologically relevant buffers (e.g., PBS, Tris-HCl, HEPES) at various pH levels (e.g., 6.5, 7.4, 8.0).

-

Compound Addition : Add an excess amount of this compound to a known volume of each buffer in a sealed vial.

-

Equilibration : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : Centrifuge the samples to pellet the undissolved compound.

-

Quantification : Carefully remove an aliquot of the supernatant and determine the concentration of dissolved this compound using a validated analytical method, such as UV-Vis spectrophotometry or a fluorescence assay against a standard curve.

Recommended Protocol for Stability Assessment (HPLC-Based)

-

Stock Solution Preparation : Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Incubation : Dilute the stock solution into the desired biological buffers to a final, known concentration. Incubate the solutions at a specific temperature (e.g., 4°C, 25°C, 37°C).

-

Time-Point Sampling : At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

-

HPLC Analysis : Immediately analyze the samples by reverse-phase HPLC with a suitable detection method (e.g., UV or fluorescence detection).

-

Data Analysis : Quantify the peak area of the intact this compound at each time point. The degradation can be expressed as the percentage of this compound remaining relative to the initial time point.

Visualizing this compound's Mechanism and Application

To better understand the utility of this compound in a biological context, the following diagrams illustrate its interaction with amyloid-beta species and a typical experimental workflow for in vivo imaging.

Conclusion

This compound is a promising fluorescent probe for Alzheimer's disease research. While its solubility in aqueous buffers may be limited, the use of co-solvents can overcome this challenge. The available data suggests that this compound possesses adequate stability for typical in vitro and in vivo experimental durations. However, researchers should perform their own solubility and stability assessments under their specific experimental conditions to ensure data accuracy and reliability. The proposed protocols and visualizations in this guide offer a framework for the effective utilization of this compound in the laboratory.

References

- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] this compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques | Semantic Scholar [semanticscholar.org]

- 3. pnas.org [pnas.org]

- 4. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Cranad-28: A Bifunctional Agent for High-Resolution Imaging and Inhibition of Amyloid-Beta Aggregation

A Technical Guide for Researchers and Drug Development Professionals

Cranad-28, a novel bifunctional curcumin analogue, has emerged as a promising tool in the field of neurodegenerative disease research, particularly in the context of Alzheimer's disease. This technical guide provides an in-depth overview of this compound, focusing on its dual capacity as a high-resolution imaging agent for amyloid-beta (Aβ) plaques and as an inhibitor of Aβ aggregation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.

Core Properties and Mechanism of Action

This compound is a structurally modified curcumin derivative designed to overcome the limitations of natural curcumin, such as low quantum yield. By replacing the phenyl rings of curcumin with pyrazoles, this compound exhibits significantly enhanced fluorescence brightness, making it a powerful probe for in vivo and ex vivo imaging.

Its bifunctional nature stems from its ability to not only bind to various forms of Aβ species, including monomers, oligomers, and fibrils, but also to interfere with the pathological aggregation process. The pyrazole moiety in this compound is thought to play a crucial role in its inhibitory function by interfering with copper-induced crosslinking of Aβ peptides, a key process in the formation of neurotoxic aggregates.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a basis for comparison and experimental design.

| Property | Value | Reference(s) |

| Fluorescence Properties | ||

| Excitation Wavelength (in PBS) | 498 nm | [1] |

| Emission Wavelength (in PBS) | 578 nm | [1] |

| Quantum Yield (in PBS) | 0.32 | [1] |

| Signal-to-Noise Ratio (SNR) | 5.54 | |

| Binding Affinities (Kd) | ||

| Aβ40 Monomers | 68.8 nM | [1] |

| Aβ42 Monomers | 159.7 nM | [1] |

| Aβ42 Dimers | 162.9 nM | |

| Aβ42 Oligomers | 85.7 nM | |

| Aβ40 Aggregates | 52.4 nM | |

| Inhibitory Activity | ||

| Inhibition of Aβ42 Crosslinking (Natural) | 2.89-fold increase in monomeric Aβ | |

| Inhibition of Aβ42 Crosslinking (Copper-induced) | Significantly more monomeric Aβ (qualitative) |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound is not explicitly available in a single source, it is consistently reported to be synthesized following previously established procedures for curcumin-based pyrazole derivatives. The general approach involves:

-

Synthesis of a Curcumin-Based Chalcone Intermediate: This typically involves the Claisen-Schmidt condensation of an appropriate aromatic aldehyde with a ketone.

-

Cyclization with Phenylhydrazine: The resulting chalcone is then reacted with a substituted phenylhydrazine in a suitable solvent, such as ethanol, often under reflux conditions, to form the pyrazole ring.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

Researchers should refer to the foundational literature on the synthesis of curcumin-based pyrazoles for detailed reaction conditions and characterization data.

In Vivo Two-Photon Imaging of Aβ Plaques in APP/PS1 Mice

This protocol outlines the procedure for visualizing Aβ plaques in a transgenic mouse model of Alzheimer's disease using this compound.

-

Animal Model: 9-month-old APP/PS1 transgenic mice are used.

-

Surgical Preparation: A thinned-skull window is surgically created over the region of interest in the mouse brain to allow for optical access. This method is less invasive than a full craniotomy.

-

Probe Administration: this compound is administered intravenously (i.v.). The optimal imaging window is typically around 15 minutes post-injection.

-

Vascular Labeling (Optional): To visualize blood vessels and their relationship to Aβ deposits, a fluorescent dextran conjugate (e.g., Texas-red dextran) can be co-injected.

-

Two-Photon Microscopy: Imaging is performed using a two-photon microscope equipped with a suitable laser for excitation of this compound (e.g., around 900-950 nm for two-photon excitation of a ~498 nm absorbing dye). Emission is collected in the appropriate range (e.g., 550-650 nm).

-

Image Analysis: Images are analyzed to identify and characterize Aβ plaques and cerebral amyloid angiopathy (CAA).

Ex Vivo Staining of Aβ Plaques

This protocol describes the use of this compound for histological staining of Aβ plaques in brain tissue sections.

-

Tissue Preparation: Brains from APP/PS1 mice are extracted, fixed, and sectioned into thin slices (e.g., 30 µm).

-

Staining: The brain sections are incubated with a solution of this compound in a suitable buffer (e.g., PBS).

-

Washing: Sections are washed to remove unbound probe.

-

Mounting and Imaging: The stained sections are mounted on microscope slides and imaged using a fluorescence or confocal microscope with appropriate filter sets for this compound's excitation and emission wavelengths.

-

Co-staining (Optional): For comparison or to visualize other cellular components, co-staining with other amyloid dyes (e.g., Thioflavin S) or antibodies (e.g., anti-Aβ antibodies) can be performed on adjacent sections.

Inhibition of Copper-Induced Aβ Crosslinking Assay

This assay qualitatively assesses the ability of this compound to inhibit the crosslinking of Aβ peptides induced by copper ions.

-

Reagents:

-

Aβ42 peptide (monomeric)

-

Copper (II) sulfate (CuSO₄) solution

-

This compound solution

-

SDS-PAGE gels and Western blotting reagents

-

Anti-Aβ antibody

-

-

Incubation: Monomeric Aβ42 is incubated in the presence of CuSO₄ with and without this compound. Control samples with Aβ42 alone and Aβ42 with this compound (no copper) should be included.

-

SDS-PAGE and Western Blotting: After incubation, the samples are run on an SDS-PAGE gel to separate the Aβ species based on their molecular weight (monomers, dimers, oligomers). The proteins are then transferred to a membrane for Western blotting.

-

Detection: The membrane is probed with an anti-Aβ antibody to visualize the different Aβ species.

-

Analysis: The intensity of the monomeric Aβ band is compared across the different conditions. A stronger monomer band in the presence of this compound and copper, compared to copper alone, indicates inhibition of crosslinking.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

Caption: Bifunctional mechanism of this compound for imaging and inhibition.

Caption: Experimental workflow for in vivo imaging with this compound.

Caption: Logical relationship of this compound's dual functionality.

References

The Curcumin Scaffold of Cranad-28: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Cranad-28, a bifunctional molecule derived from a curcumin scaffold, has emerged as a significant tool in Alzheimer's disease research. Its unique properties as both a fluorescent imaging probe and an inhibitor of amyloid-beta (Aβ) aggregation make it a compound of high interest. This technical guide provides an in-depth exploration of the curcumin scaffold at the core of this compound, detailing its synthesis, mechanism of action, and the experimental protocols for its application.

The this compound Core: A Modified Curcumin Scaffold

This compound is a structural analogue of curcumin, a natural polyphenol known for its antioxidant and anti-inflammatory properties. The core design of this compound involves a critical modification of the curcumin structure: the replacement of the phenyl rings with pyrazole rings. This substitution is key to enhancing the compound's quantum yield, a measure of its fluorescence efficiency. The inductive electron-withdrawing effect of the nitrogen atoms in the pyrazole ring reduces non-radiative decay from the excited state, resulting in a brighter fluorescent signal compared to traditional curcumin analogues.

Furthermore, a difluoroboron moiety is incorporated into the β-diketone linker of the curcumin scaffold. This addition shifts the fluorescence emission to the near-infrared (NIR) spectrum, which allows for deeper tissue penetration during in vivo imaging.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its photophysical properties and binding affinities.

| Property | Value | Reference |

| Excitation Wavelength (λex) | 498 nm | [1][2] |

| Emission Wavelength (λem) | 578 nm | [1][2] |

| Quantum Yield (in PBS) | > 0.32 | [2] |

Table 1: Photophysical Properties of this compound

| Aβ Species | Dissociation Constant (Kd) | Reference |

| Aβ40 monomers | 68.8 nM | |

| Aβ40 aggregates | 52.4 nM | |

| Aβ42 monomers | 159.7 nM | |

| Aβ42 dimers | 162.9 nM | |

| Aβ42 oligomers | 85.7 nM |

Table 2: Binding Affinity of this compound for Amyloid-Beta Species

Mechanism of Action: Imaging and Inhibition

This compound's utility in Alzheimer's research stems from its dual functionality:

-

Fluorescent Imaging: this compound can cross the blood-brain barrier and selectively bind to Aβ plaques. Upon binding, its fluorescence properties are altered, allowing for the visualization of these pathological hallmarks of Alzheimer's disease using techniques like two-photon microscopy.

-

Inhibition of Aβ Aggregation: this compound can inhibit the crosslinking of Aβ peptides, a critical step in the formation of neurotoxic oligomers and plaques. This inhibitory action is particularly effective against copper-induced Aβ aggregation. The pyrazole rings in the this compound structure are capable of coordinating with copper ions, thereby competing with the histidine residues (H13 and H14) of Aβ that are essential for copper-mediated crosslinking.

Below is a diagram illustrating the proposed mechanism of this compound in inhibiting copper-induced Aβ crosslinking.

Caption: Mechanism of this compound in inhibiting copper-induced Aβ crosslinking.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound is based on the principles of curcumin analogue synthesis, involving the reaction of a β-diketone with a pyrazole derivative. The following is a generalized protocol adapted from the synthesis of similar curcumin-pyrazole analogues:

-

Preparation of the Pyrazole Aldehyde: Synthesize the necessary 1-phenyl-1H-pyrazole-4-carbaldehyde through Vilsmeier-Haack formylation of the corresponding hydrazone.

-

Condensation Reaction: In a round-bottom flask, dissolve the synthesized pyrazole aldehyde and a suitable β-diketone (e.g., acetylacetone) in a solvent such as ethanol or acetic acid.

-

Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine) or an acid (e.g., boric acid) to the mixture.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Purification: After the reaction is complete, cool the mixture and purify the crude product by recrystallization or column chromatography to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the synthesized this compound using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Determination of Binding Affinity (Fluorescence Titration)

The binding affinity (Kd) of this compound to various Aβ species can be determined using fluorescence titration:

-

Preparation of Aβ solutions: Prepare stock solutions of different Aβ species (monomers, oligomers, fibrils) at known concentrations in a suitable buffer (e.g., PBS, pH 7.4).

-

Preparation of this compound solution: Prepare a stock solution of this compound in the same buffer.

-

Titration: In a fluorescence cuvette, place a fixed concentration of this compound. Sequentially add increasing concentrations of the Aβ solution.

-

Fluorescence Measurement: After each addition of Aβ, record the fluorescence emission spectrum of the solution using a spectrofluorometer. The excitation wavelength should be set to 498 nm, and the emission recorded around 578 nm.

-

Data Analysis: Plot the change in fluorescence intensity as a function of the Aβ concentration. Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to calculate the dissociation constant (Kd).

In Vivo Two-Photon Imaging in a Mouse Model

The following protocol outlines the procedure for in vivo imaging of Aβ plaques in a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) using two-photon microscopy:

-

Animal Preparation:

-

Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

-

Secure the mouse in a stereotaxic frame to ensure stability during imaging.

-

Perform a craniotomy to expose the brain region of interest. A thinned-skull preparation can also be used to minimize invasiveness.

-

Cover the exposed brain with agarose and a glass coverslip to create an imaging window.

-

-

This compound Administration:

-

Prepare a solution of this compound in a vehicle suitable for intravenous injection (e.g., DMSO and saline).

-

Administer this compound to the mouse via tail vein injection at a dosage of approximately 2.0 mg/kg.

-

-

Two-Photon Microscopy:

-

Position the mouse under the two-photon microscope.

-

Set the excitation wavelength of the Ti:sapphire laser to approximately 800-840 nm (for two-photon excitation of this compound).

-

Collect the fluorescence emission using a bandpass filter centered around 578 nm.

-

Acquire z-stacks of images from the brain parenchyma to visualize the three-dimensional distribution of Aβ plaques.

-

-

Image Analysis:

-

Process the acquired images using appropriate software (e.g., ImageJ/Fiji) to enhance contrast and reduce noise.

-

Quantify plaque burden, size, and distribution.

-

Below is a workflow diagram for the in vivo two-photon imaging experiment.

Caption: Experimental workflow for in vivo two-photon imaging with this compound.

References

Methodological & Application

Protocol for In Vivo Two-Photon Imaging of Amyloid-Beta Plaques with Cranad-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad-28 is a fluorescent probe derived from curcumin, designed for the in vivo detection and visualization of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2] Its ability to penetrate the blood-brain barrier (BBB) and bind to various Aβ species, including monomers, oligomers, and aggregated plaques, makes it a valuable tool for neuroscience research.[3] This document provides a detailed protocol for the application of this compound in in vivo two-photon imaging studies to monitor Aβ pathology in living animals.

This compound's fluorescence properties are central to its utility. It has an excitation peak at approximately 498 nm and an emission peak at 578 nm in PBS.[2] A notable characteristic of this compound is that its fluorescence intensity decreases upon binding to Aβ species. This probe can be used to label both Aβ plaques and cerebral amyloid angiopathy (CAA).

Signaling Pathway and Mechanism of Action

This compound directly binds to amyloid-beta plaques. The interaction of this compound with Aβ allows for the visualization of plaques using two-photon microscopy. The underlying principle involves the excitation of the this compound molecule by two photons of lower energy light, which, due to the high photon density at the focal point of a pulsed laser, results in the emission of a higher energy photon, enabling deep-tissue imaging with reduced scattering and phototoxicity.

References

Application Notes and Protocols for Histological Staining of Amyloid Plaques using Cranad-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad-28 is a fluorescent probe derived from curcumin, designed for the sensitive and specific detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2][3] Its chemical structure as a difluoroboron curcumin analogue provides it with bright fluorescence, the ability to penetrate the blood-brain barrier, and low toxicity, making it a powerful tool for both ex vivo histological staining and in vivo imaging.[1][2] this compound binds to various forms of Aβ, including monomers, oligomers, and mature plaques. Studies have shown that this compound is superior to the traditional amyloid stain, Thioflavin S, in terms of the brightness of stained plaques, the apparent size of the plaques, and the number of plaques detected. These characteristics make this compound an excellent candidate for detailed morphological studies of Aβ pathology and for quantifying plaque burden in preclinical research.

Chemical and Spectral Properties

| Property | Value | Reference |

| Chemical Formula | C27H23BF2N4O2 | |

| Molecular Weight | 484.3 g/mol | |

| Excitation Maximum (in PBS) | 498 nm | |

| Emission Maximum (in PBS) | 578 nm | |

| Quantum Yield (in PBS) | > 0.32 |

Experimental Protocols

I. Tissue Preparation: Perfusion and Fixation of Mouse Brain

This protocol is essential for preserving tissue integrity and antigenicity for subsequent histological analysis.

Materials:

-

Anesthetic (e.g., sodium pentobarbital)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

4% Paraformaldehyde (PFA) in PBS, ice-cold

-

30% Sucrose in PBS

-

Perfusion pump and tubing

-

Surgical tools (scissors, forceps)

Procedure:

-

Deeply anesthetize the mouse via intraperitoneal injection.

-

Perform a thoracotomy to expose the heart.

-

Insert a perfusion needle into the left ventricle and make an incision in the right atrium.

-

Perfuse transcardially with ice-cold PBS until the liver clears of blood.

-

Switch to ice-cold 4% PFA and perfuse until the body becomes stiff.

-

Carefully dissect the brain from the skull.

-

Post-fix the brain in 4% PFA overnight at 4°C.

-

Transfer the brain to a 30% sucrose solution in PBS for cryoprotection, and store at 4°C until the brain sinks (typically 24-48 hours).

-

Snap-freeze the brain and section it on a cryostat or vibratome at a thickness of 20-40 µm.

-

Store sections in a cryoprotectant solution at -20°C until use.

II. This compound Staining of Amyloid Plaques (Ex Vivo)

This protocol details the direct fluorescent staining of Aβ plaques in fixed brain sections.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

50% Ethanol in distilled water

-

Phosphate-Buffered Saline (PBS)

-

Distilled water

-

Mounting medium (e.g., VectaShield)

-

Glass slides and coverslips

Procedure:

-

Mount brain sections onto glass slides.

-

Allow the sections to air dry completely.

-

Fix the mounted sections with 4% PFA for 5 minutes.

-

Wash the slides twice with PBS.

-

Prepare a 20 µM this compound staining solution in 50% ethanol.

-

Incubate the sections in the this compound solution for 10-30 minutes at room temperature, protected from light.

-

Wash the sections 3-4 times with distilled water.

-

Allow the slides to air dry in the dark.

-

Apply mounting medium and a coverslip.

-

Image using a fluorescence microscope with appropriate filters (Excitation: ~498 nm, Emission: ~578 nm).

III. Co-staining of Amyloid Plaques (this compound) and Microglia (IBA-1)

This protocol allows for the simultaneous visualization of Aβ plaques and their spatial relationship with microglia.

Materials:

-

All materials from Protocol II

-

Blocking solution (e.g., 10% normal goat serum, 0.3% Triton X-100 in PBS)

-

Primary antibody: Rabbit anti-IBA-1 (diluted 1:500 in blocking solution)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488, diluted 1:1000 in blocking solution)

Procedure:

-

Follow steps 1-7 of the this compound Staining Protocol (Protocol II).

-

After washing with distilled water, permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.

-

Wash three times with PBS.

-

Incubate the sections in blocking solution for 1 hour at room temperature.

-

Incubate with the primary anti-IBA-1 antibody overnight at 4°C.

-

Wash the sections three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.

-

Wash the sections three times with PBS.

-

Allow the slides to air dry in the dark.

-

Apply mounting medium and a coverslip.

-

Image using a fluorescence or confocal microscope with filters for both this compound and the secondary antibody fluorophore.

Quantitative Data Analysis

Image analysis software such as ImageJ or FIJI can be used to quantify various parameters of Aβ pathology from the acquired fluorescent images.

Quantitative Comparison of this compound and Thioflavin S

| Parameter | This compound | Thioflavin S | Note |

| Staining Concentration | 20 µM | 20 µM | Matched concentrations for direct comparison. |

| Signal-to-Noise Ratio (SNR) | 5.54 | 4.27 | This compound shows a higher SNR, indicating brighter staining. |

| Plaque Size | Larger | Smaller | This compound may bind to soluble Aβ species in the plaque periphery. |

| Plaque Count | Higher | Lower | This compound detects a greater number of plaques compared to Thioflavin S. |

Protocol for Quantifying Aβ Plaque Load using ImageJ

-

Open Image: Load the fluorescent image of this compound stained plaques into ImageJ.

-

Set Scale: Calibrate the image to a known scale (e.g., using the scale bar from the microscope). Go to Analyze > Set Scale.

-

Convert to 8-bit: Convert the image to grayscale by going to Image > Type > 8-bit.

-

Threshold: Differentiate the plaques from the background. Go to Image > Adjust > Threshold. Adjust the sliders until the plaques are highlighted in red. Click Apply. This will create a binary image (black and white).

-

Analyze Particles: Measure the number and area of the plaques. Go to Analyze > Analyze Particles.

-

Set the desired size range to exclude small artifacts.

-

Choose the desired measurements (e.g., Area, Count, %Area).

-

Check "Display results" and "Summarize".

-

-

Record Data: The results table will provide the plaque count, individual plaque areas, and the total area covered by plaques (% area fraction), which represents the plaque load.

Conclusion

This compound is a robust and versatile fluorescent probe for the histological staining of amyloid plaques. Its superior brightness and ability to detect a larger number and size of plaques compared to traditional methods provide researchers with a powerful tool for detailed neuropathological assessments in Alzheimer's disease models. The provided protocols offer a comprehensive guide for the preparation, staining, and quantitative analysis of brain tissue, enabling reproducible and high-quality data generation for basic research and drug development applications.

References

Application Notes and Protocols: Cranad-28 for In Vivo Imaging of Amyloid-β in Alzheimer's Disease Models

Introduction

Cranad-28 is a fluorescent, curcumin-based compound designed for the detection and visualization of amyloid-β (Aβ) plaques and cerebral amyloid angiopathy (CAA), hallmarks of Alzheimer's disease (AD).[1][2][3] Its ability to penetrate the blood-brain barrier (BBB) and blood-retinal barrier makes it a valuable tool for in vivo imaging in various animal models.[1][4] These application notes provide detailed protocols for the administration of this compound and subsequent in vivo imaging in common Alzheimer's disease models, intended for researchers, scientists, and professionals in drug development.

This compound's utility stems from its high quantum yield and significant Stokes shift (80 nm), which is advantageous for two-photon imaging. It binds to multiple forms of Aβ, including monomers, dimers, oligomers, and aggregates. This characteristic, combined with its low toxicity, makes it a robust probe for tracking the progression of Aβ pathology in living animals.

Physicochemical and Binding Properties of this compound

A clear understanding of this compound's properties is essential for its effective application in imaging studies. The following tables summarize its key spectral characteristics and binding affinities for various Aβ species.

Table 1: Spectral Properties of this compound

| Property | Value | Source |

| Excitation Peak (in PBS) | 498 nm | |

| Emission Peak (in PBS) | 578 nm | |

| Stokes Shift | 80 nm | |

| Quantum Yield (in PBS) | > 0.32 |

Table 2: Binding Affinity (Kd) of this compound for Aβ Species

| Aβ Species | Kd (nM) | Source |

| Aβ40 Monomers | 68.8 | |

| Aβ40 Aggregates | 52.4 | |

| Aβ42 Monomers | 159.7 | |

| Aβ42 Dimers | 162.9 | |

| Aβ42 Oligomers | 85.7 |

Experimental Protocols

The following are detailed protocols for the in vivo administration and imaging of this compound in rodent and canine models of Alzheimer's disease.

Protocol 1: Two-Photon Microscopy of Aβ Plaques in APP/PS1 Mice

This protocol outlines the procedure for in vivo imaging of Aβ plaques and cerebral amyloid angiopathy in transgenic mouse models using two-photon microscopy.

Materials:

-

This compound

-

APP/PS1 transgenic mice (or other suitable AD model)

-

Wild-type mice (as control)

-

Anesthesia (e.g., isoflurane)

-

Texas Red-dextran (70,000 MW) for vessel visualization

-

Saline solution

-

Surgical tools for thinned-skull preparation

-

Two-photon microscope

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (initial dose 4%, maintenance 1.5% in an oxygen/air mixture).

-

Perform a thinned-skull cranial window surgery over the region of interest to allow for optical access to the brain. This procedure is less invasive than a full craniotomy.

-

Secure the mouse on the microscope stage.

-

-

This compound Administration:

-

Administer this compound via intravenous (i.v.) injection.

-

For vessel visualization and confirmation of BBB penetration, co-inject Texas Red-dextran.

-

-

In Vivo Two-Photon Imaging:

-

Commence imaging approximately 5 minutes post-injection, as this compound has been shown to reach its peak concentration in the brain around this time.

-

Use an appropriate excitation wavelength for two-photon imaging of this compound.

-

Capture images of Aβ plaques and CAAs.

-

Visualization of Experimental Workflow:

References

- 1. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]

- 2. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols for Live-Cell Imaging of Amyloid-Beta Aggregation with Cranad-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad-28 is a fluorescent probe derived from curcumin, designed for the sensitive detection of amyloid-beta (Aβ) species.[1] Its photophysical properties and high binding affinity for various forms of Aβ, including monomers, oligomers, and fibrils, make it a valuable tool for studying the dynamics of Aβ aggregation in real-time.[1] A key feature of this compound is the quenching of its fluorescence upon binding to Aβ, a characteristic that can be leveraged for quantitative analysis.[1] Furthermore, its ability to cross the blood-brain barrier and its reported low toxicity allow for its use in both in vitro and in vivo models.[1][2] These application notes provide detailed protocols for the use of this compound in live-cell imaging to monitor Aβ aggregation, offering insights into the cellular mechanisms of Alzheimer's disease and facilitating the screening of potential therapeutic agents.

Quantitative Data Presentation

The following tables summarize the key quantitative properties of this compound.

Table 1: Photophysical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | 498 nm | |

| Emission Maximum (λem) | 578 nm | |

| Quantum Yield (in PBS) | > 0.32 |

Table 2: Binding Affinity (Kd) of this compound for Aβ Species

| Aβ Species | Kd (nM) | Reference |

| Aβ40 Monomers | 68.8 | |

| Aβ42 Monomers | 159.7 | |

| Aβ42 Dimers | 162.9 | |

| Aβ42 Oligomers | 85.7 | |

| Aβ40 Aggregates (Fibrils) | 52.4 |

Mandatory Visualizations

Experimental Workflow for Live-Cell Imaging

Caption: Workflow for Aβ aggregation imaging.

Signaling Pathway of Extracellular Aβ-Induced Toxicity

References

CRANAD-28: Application Notes and Protocols for Staining Frozen Brain Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRANAD-28 is a robust, curcumin-based fluorescent probe designed for the sensitive and specific detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1] Its ability to penetrate the blood-brain barrier and its bright fluorescent signal make it a powerful tool for both in vivo and ex vivo imaging of Aβ aggregates.[1][2] These application notes provide a detailed protocol for the use of this compound in staining frozen brain sections, enabling clear visualization and quantification of Aβ plaques.

Key Features of this compound

-

High Brightness and Signal-to-Noise Ratio: this compound exhibits a high quantum yield, resulting in bright fluorescent signals and a superior signal-to-noise ratio compared to traditional dyes like Thioflavin S.[1]

-

Specificity for Aβ Species: It binds to various forms of Aβ, including monomers, oligomers, and mature fibrils, allowing for comprehensive labeling of amyloid pathology.

-

Versatility: Suitable for fluorescence microscopy, confocal microscopy, and two-photon imaging.

-

Dual Functionality: Beyond its imaging capabilities, this compound has been shown to inhibit the crosslinking of Aβ.

Quantitative Data Summary

The following table summarizes key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

| Parameter | Value | Reference |

| Excitation Wavelength (in PBS) | 498 nm | |

| Emission Wavelength (in PBS) | 578 nm | |

| Quantum Yield (in PBS) | > 0.32 | |

| Signal-to-Noise Ratio (SNR) | 5.54 | |

| Binding Affinity (Kd) for Aβ40 monomers | 68.8 nM | |

| Binding Affinity (Kd) for Aβ40 aggregates | 52.4 nM | |

| Binding Affinity (Kd) for Aβ42 monomers | 159.7 nM | |

| Binding Affinity (Kd) for Aβ42 dimers | 162.9 nM | |

| Binding Affinity (Kd) for Aβ42 oligomers | 85.7 nM |

Experimental Protocols

This section provides a detailed protocol for the preparation and staining of frozen brain sections with this compound.

I. Preparation of Frozen Brain Sections

This protocol is adapted for tissues from transgenic mouse models of Alzheimer's disease, such as APP/PS1 mice.

Materials:

-

Formaldehyde Fixative Solution (4% paraformaldehyde in PBS)

-

Sucrose Solution (30% in PBS)

-

O.C.T. embedding compound

-

Cryostat

-

Gelatin-coated histological slides

Procedure:

-

Tissue Fixation: Perfuse the animal with ice-cold PBS followed by 4% paraformaldehyde in PBS to fix the brain tissue.

-

Cryoprotection: Immerse the extracted brain in a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).

-

Embedding and Freezing: Embed the cryoprotected brain in O.C.T. compound and freeze rapidly. Store at -80°C until sectioning.

-

Sectioning: Cut 10-20 µm thick coronal sections using a cryostat.

-

Mounting: Mount the sections onto gelatin-coated slides.

-

Drying: Air dry the slides for at least 30 minutes at room temperature before staining or storage at -80°C.

II. This compound Staining Protocol

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Staining Solution: 20 µM this compound in 50% ethanol

-

Phosphate-Buffered Saline (PBS)

-

Distilled water

-

Hydrophobic barrier pen

-

Mounting medium

Procedure:

-

Rehydration: If slides are frozen, bring them to room temperature for 10-20 minutes. Rehydrate the sections in PBS for 10 minutes.

-

Fixation (Optional Post-fixation): Fix the mounted sections in 4% formalin for 5 minutes.

-

Washing: Wash the slides twice with PBS.

-

Hydrophobic Barrier: Carefully dry the area around the tissue section and draw a circle around it with a hydrophobic barrier pen.

-

Staining: Apply the 20 µM this compound staining solution to the sections and incubate for 10 minutes at room temperature in the dark.

-

Washing: Wash the sections 3-4 times with distilled water.

-

Drying: Allow the slides to dry completely at room temperature in the dark.

-

Mounting: Coverslip the sections using an aqueous mounting medium.

-

Imaging: Visualize the stained sections using a fluorescence microscope with a blue excitation filter (around 498 nm) and an emission filter appropriate for detecting the 578 nm signal.

III. Co-staining with Immunohistochemistry

This compound staining can be combined with immunohistochemistry to visualize Aβ plaques in relation to other cellular markers, such as microglia (IBA-1) or specific Aβ isoforms (e.g., 3D6 antibody).

Procedure:

-

Perform the this compound staining protocol as described above.

-

After the this compound staining and washing steps, proceed with a standard immunohistochemistry protocol.

-

This typically involves a blocking step (e.g., with 10% normal goat serum) followed by incubation with the primary antibody (e.g., anti-IBA-1) overnight at 4°C.

-

After washing, incubate with a fluorescently labeled secondary antibody.

-

Wash, mount, and image the sections, ensuring to use appropriate filter sets to distinguish the signals from this compound and the secondary antibody fluorophore.

Visualizations

Experimental Workflow for this compound Staining

References

Application Notes and Protocols for Multi-Photon Microscopy of Cranad-28

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cranad-28 is a fluorescent probe derived from curcumin, designed for the sensitive detection of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer's disease.[1][2] Its ability to cross the blood-brain barrier and its favorable fluorescence properties make it a valuable tool for in vivo and ex vivo imaging of Aβ deposits using multi-photon microscopy (MPM).[1][2][3] These application notes provide detailed protocols and optimal settings for the excitation of this compound in MPM applications, ensuring high-quality and reproducible imaging results.

Properties of this compound

This compound exhibits robust fluorescence with a high quantum yield, making it a bright and sensitive probe for Aβ plaques. A comprehensive summary of its key properties is presented in the table below.

| Property | Value | Reference |

| One-Photon Excitation Maximum | 498 nm (in PBS) | |

| One-Photon Emission Maximum | 578 nm (in PBS) | |

| Quantum Yield | > 0.32 (in PBS) | |

| Two-Photon Excitation Wavelength | 900 nm | |

| Binding Affinity (Kd) for Aβ40 aggregates | 52.4 nM | |

| Binding Affinity (Kd) for Aβ42 oligomers | 85.7 nM |

Multi-Photon Microscopy Settings for Optimal this compound Excitation

Achieving optimal signal-to-noise ratios and minimizing phototoxicity are critical for successful MPM imaging of this compound. The following table summarizes the recommended starting parameters for your multi-photon microscope.

| Parameter | Recommended Setting | Notes |

| Excitation Wavelength | 900 nm | A Ti:Sapphire laser is a suitable light source. |

| Laser Power | < 50 mW at the sample | Start with a low power (e.g., 10-20 mW) and gradually increase to achieve sufficient signal while avoiding photobleaching and phototoxicity. For deeper imaging, a gradual increase in power may be necessary. |

| Objective | High numerical aperture (NA) water-immersion objective (e.g., 20x or 25x with NA > 1.0) | Water-immersion objectives are crucial for imaging deep into scattering tissue like the brain. |

| Emission Filter | 590/50 nm or similar bandpass filter | This range is centered around the emission maximum of this compound. A filter such as 620/60 nm, used for the related compound Cranad-3, may also be effective. |

| Detectors | High-sensitivity non-descanned detectors (NDDs) with Gallium Arsenide Phosphide (GaAsP) photomultiplier tubes (PMTs) | GaAsP PMTs offer higher quantum efficiency in the emission range of this compound compared to standard PMTs. |

| PMT Gain | 600 - 800 (arbitrary units) | Adjust the gain to achieve a good signal without saturating the detector. This value is instrument-dependent. |

| PMT Offset | Adjust to set the black level just below the darkest part of the image | This will ensure that the full dynamic range of the detector is utilized. |

| Dwell Time | 1 - 2 µs/pixel | This can be adjusted based on the desired image quality and scan speed. |

| Frame Averaging | 2-4 frames | Frame averaging can significantly improve the signal-to-noise ratio. |

Experimental Protocols

In Vitro Staining of Brain Tissue Sections

This protocol is adapted for staining amyloid plaques in fixed brain sections from transgenic mouse models of Alzheimer's disease.

References

- 1. This compound: A Robust Fluorescent Compound for Visualization of Amyloid Beta Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bifunctional curcumin analogue for two-photon imaging and inhibiting crosslinking of amyloid beta in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | MGH/HST Martinos Center for Biomedical Imaging [nmr.mgh.harvard.edu]

Application Notes and Protocols: Co-staining Cranad-28 with Immunofluorescence Markers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-staining of Cranad-28, a fluorescent probe for amyloid-beta (Aβ) plaques, with common immunofluorescence (IF) markers for microglia and astrocytes. This technique is valuable for researchers studying the cellular environment surrounding Aβ plaques in the context of Alzheimer's disease (AD) and other neurodegenerative disorders.

Introduction

This compound is a curcumin-derived, difluoroboron-based fluorescent probe that exhibits high affinity and specificity for various forms of amyloid-beta, including monomers, oligomers, and insoluble plaques.[1] Its ability to penetrate the blood-brain barrier makes it a powerful tool for both in vivo and ex vivo imaging of Aβ pathology.[1][2][3] Co-staining this compound with antibodies against specific cell-type markers allows for the simultaneous visualization of Aβ plaques and their spatial relationship with key cell types involved in the neuroinflammatory response in AD, such as microglia and astrocytes. One study has successfully used this compound in conjunction with the microglial marker IBA-1 to investigate the relationship between Aβ plaque size and microglia density.

Materials and Reagents

This compound

| Property | Value | Reference |

| Chemical Name | Difluoroboron curcumin analogue | |

| Molecular Weight | 484.3 g/mol | |

| Excitation (PBS) | ~498 nm | |

| Emission (PBS) | ~578 nm | |

| Target | Amyloid-beta (monomers, dimers, oligomers, plaques) | |

| Binding Affinity (Kd) | 52.4 - 162.9 nM for various Aβ species |

Recommended Primary Antibodies

| Target | Marker For | Host Species | Recommended Dilution |

| IBA1 (Ionized calcium-binding adapter molecule 1) | Microglia | Rabbit or Goat | Varies by manufacturer |

| GFAP (Glial Fibrillary Acidic Protein) | Astrocytes (especially reactive astrocytes) | Mouse or Chicken | Varies by manufacturer |

| Phosphorylated Tau (e.g., AT8) | Neurofibrillary Tangles | Mouse | Varies by manufacturer |

Note: It is crucial to use primary antibodies raised in different species to avoid cross-reactivity of secondary antibodies.

Secondary Antibodies and Other Reagents

-